molecular formula C12H24N2 B13580359 1-((4-Methylcyclohexyl)methyl)piperazine

1-((4-Methylcyclohexyl)methyl)piperazine

Cat. No.: B13580359
M. Wt: 196.33 g/mol
InChI Key: YDRFOLNEPACMDV-UHFFFAOYSA-N
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Description

1-((4-Methylcyclohexyl)methyl)piperazine is an organic compound with the molecular formula C12H24N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylcyclohexyl)methyl)piperazine typically involves the reaction of 4-methylcyclohexylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylcyclohexyl)methyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-((4-Methylcyclohexyl)methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((4-Methylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(phenylacetyl)piperazine
  • 1-Methyl-4-(4-methylbenzoyl)piperazine
  • 1-Methyl-4-(phenylsulfonyl)piperazine

Uniqueness

1-((4-Methylcyclohexyl)methyl)piperazine is unique due to its specific structural features, such as the presence of a methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other piperazine derivatives may not be as effective.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-[(4-methylcyclohexyl)methyl]piperazine

InChI

InChI=1S/C12H24N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h11-13H,2-10H2,1H3

InChI Key

YDRFOLNEPACMDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CN2CCNCC2

Origin of Product

United States

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